molecular formula C19H14F2N2O3 B2453291 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-78-7

1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2453291
CAS No.: 852365-78-7
M. Wt: 356.329
InChI Key: GNNXROCFHDFYMS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a benzyloxy group, a difluorophenyl group, and a dihydropyridine ring, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the core dihydropyridine structure. The synthetic route often includes:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

    Introduction of the Benzyloxy Group: This step involves the nucleophilic substitution of a suitable benzyloxy precursor.

    Incorporation of the Difluorophenyl Group: This is usually done via a coupling reaction, such as a Suzuki or Heck coupling, using a difluorophenylboronic acid or a difluorophenyl halide.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives with altered electronic properties.

    Substitution: The benzyloxy and difluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and difluorophenyl groups contribute to its binding affinity and specificity, while the dihydropyridine ring plays a crucial role in its electronic properties and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(Benzyloxy)-N-phenyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the difluorophenyl group, resulting in different reactivity and applications.

    1-(Benzyloxy)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Contains chlorine instead of fluorine, leading to altered chemical properties and biological activity.

The presence of the difluorophenyl group in this compound enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)26-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXROCFHDFYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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